molecular formula C10H7Cl2N B1369031 4,6-Dichloro-8-methylquinoline CAS No. 948292-34-0

4,6-Dichloro-8-methylquinoline

Cat. No.: B1369031
CAS No.: 948292-34-0
M. Wt: 212.07 g/mol
InChI Key: UQFDVOVNYBYJJY-UHFFFAOYSA-N
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Description

4,6-Dichloro-8-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

The synthesis of this compound has been achieved in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . Another method involves the reaction of thiourea with haloheteroarenes .


Molecular Structure Analysis

The molecular formula of this compound is C10H7Cl2N . It has a molecular weight of 212.08 . The structure is planar with a lipophilic effect .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactivity of this compound is largely due to its chelating ability .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 212.08 . The compound is sparingly soluble in water but soluble in organic solvents such as ether, chloroform, and benzene.

Scientific Research Applications

  • Antimicrobial Potentials in Food Preservation :

    • Citrullus colocynthis fruits and 4-methylquinoline analogues, including compounds like 8-methylquinoline, have shown promise in developing natural preservatives against foodborne bacteria. These substances could be useful in creating eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).
  • Spectroscopic and Computational Studies :

    • The spectroscopic and computational studies of biologically important hydroxyhaloquinolines, including methyl and phosphinyl derivatives of related compounds, have been conducted to understand their properties and potential applications in various fields (Małecki et al., 2010).
  • Antimicrobial Activity :

    • Novel isomer quinoline derivatives, including 4-chloro-8-methylquinoline-2(1H)-one, have been synthesized and tested for their antimicrobial activities. These compounds hold potential for use in pharmaceuticals due to their inhibitory activity against specific enzymes and bacteria (Murugavel et al., 2018).
  • Cytotoxic and Apoptotic Activity in Cancer Research :

    • The compound 2,4-Dichloro-6-methylquinoline has demonstrated cytotoxic and apoptotic activity on human oral squamous carcinoma cells, indicating its potential as an anti-cancer agent (Somvanshi et al., 2008).
  • Therapeutic and Diagnostic Applications in Biochemistry :

    • A study explored the adsorption behavior of 8-hydroxy-2-methylquinoline and its halogenated derivatives with aluminum-nitrogen and aluminum-phosphorous nanocages, assessing their pharmaceutical potential against viruses like SARS-CoV-2 (Ullah et al., 2022).
  • Corrosion Inhibition :

    • Quinoline derivatives have been synthesized and assessed as corrosion inhibitors for mild steel in acidic environments, providing insights into their potential industrial applications (Rbaa et al., 2019).
  • Analytical Method Development :

    • A high-performance liquid chromatographic method was developed for the analysis of a candidate 8-aminoquinoline antileishmanial drug, demonstrating the compound's potential in drug development and medical research (Anders et al., 1984).

Safety and Hazards

4,6-Dichloro-8-methylquinoline is toxic if swallowed and causes serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

4,6-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFDVOVNYBYJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589020
Record name 4,6-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-34-0
Record name 4,6-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948292-34-0
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